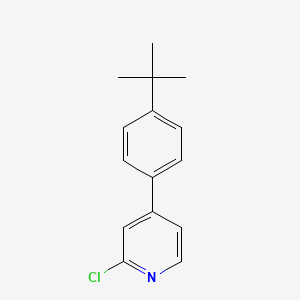

4-(4-Tert-butylphenyl)-2-chloropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16ClN |

|---|---|

Molecular Weight |

245.74 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)-2-chloropyridine |

InChI |

InChI=1S/C15H16ClN/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-17-14(16)10-12/h4-10H,1-3H3 |

InChI Key |

KURDGLOIGPSJHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Tert Butylphenyl 2 Chloropyridine

Direct Functionalization Approaches

Direct functionalization techniques offer a straightforward route to 4-(4-tert-butylphenyl)-2-chloropyridine by modifying a pre-synthesized 4-(4-tert-butylphenyl)pyridine (B8454210) scaffold. These methods primarily involve the introduction of a chlorine atom at the C2 position of the pyridine (B92270) ring.

Chlorination Strategies from Substituted Pyridines

A well-established and common method for the synthesis of 2-chloropyridines involves the use of pyridine N-oxide intermediates. This two-step process begins with the N-oxidation of 4-tert-butylpyridine (B128874). The resulting 4-tert-butylpyridine-N-oxide is then subjected to a chlorination agent, typically phosphoryl chloride (POCl₃), to regioselectively introduce a chlorine atom at the 2-position of the pyridine ring.

The general reaction scheme is as follows:

N-Oxidation: 4-tert-butylpyridine is treated with an oxidizing agent, such as peracetic acid, to form 4-tert-butylpyridine-N-oxide.

Chlorination: The intermediate N-oxide is then reacted with phosphoryl chloride. The reaction proceeds through an activated intermediate, which is then attacked by a chloride ion, leading to the formation of this compound and the byproduct pyrophosphoric acid.

This method is favored for its high regioselectivity, as the N-oxide directs chlorination preferentially to the C2 and C6 positions. Due to the steric hindrance from the tert-butyl group at the C4 position, chlorination at the C2 position is generally favored.

Table 1: Synthesis of this compound via Pyridine N-Oxide Intermediate

| Step | Reagents and Conditions | Product |

|---|---|---|

| N-Oxidation | 4-tert-butylpyridine, Peracetic acid | 4-tert-butylpyridine-N-oxide |

| Chlorination | 4-tert-butylpyridine-N-oxide, POCl₃ | This compound |

Direct chlorination of 4-substituted pyridines can be a more atom-economical approach, but it often suffers from a lack of regioselectivity, yielding a mixture of chlorinated isomers. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, and the regiochemical outcome is influenced by both electronic and steric factors. For 4-tert-butylpyridine, direct chlorination would likely lead to a mixture of products, with substitution occurring at various positions on the pyridine ring. Achieving high regioselectivity for the 2-chloro isomer via direct chlorination is challenging and typically requires specific catalysts or reaction conditions that can direct the chlorination to the desired position. Research in this area focuses on developing catalytic systems that can overcome the inherent reactivity patterns of the pyridine ring.

Ortho-Lithiation and Subsequent Electrophilic Quenching Routes

A more direct, one-step approach to this compound involves the ortho-lithiation of 4-tert-butylpyridine, followed by quenching with a suitable chlorine source. This method falls under the broader category of Directed ortho Metalation (DoM), where a directing group guides the deprotonation to an adjacent position. wikipedia.org

In this case, the pyridine nitrogen atom acts as the directing group. The reaction proceeds as follows:

Ortho-Lithiation: 4-tert-butylpyridine is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. The lithium base coordinates to the pyridine nitrogen and selectively abstracts a proton from the ortho (C2) position.

Electrophilic Quenching: The resulting 2-lithiated intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆), to introduce the chlorine atom at the C2 position.

Table 2: Ortho-Lithiation and Electrophilic Quenching for this compound Synthesis

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Ortho-Lithiation | 4-tert-butylpyridine, n-BuLi, low temperature | 2-Lithio-4-tert-butylpyridine |

| Electrophilic Quench | Hexachloroethane (C₂Cl₆) | This compound |

Transition Metal-Catalyzed Cross-Coupling Syntheses

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this approach typically involves the coupling of a di-substituted pyridine with an appropriate organometallic reagent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are widely used in organic synthesis. wikipedia.orgasianpubs.org For the synthesis of this compound, a key strategy involves the regioselective coupling of 2,4-dichloropyridine (B17371) with a 4-tert-butylphenyl organometallic reagent.

A significant challenge in this approach is controlling the regioselectivity, as 2,4-dichloropyridine has two reactive sites. However, recent research has demonstrated that high regioselectivity can be achieved by careful selection of the palladium catalyst and ligands. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this would involve the reaction of 2,4-dichloropyridine with 4-tert-butylphenylboronic acid. Studies have shown that with the use of a sterically hindered N-heterocyclic carbene (NHC) ligand, the cross-coupling can be directed to occur selectively at the C4 position of 2,4-dichloropyridine, leaving the C2-chloro substituent intact. nih.gov

Table 3: Regioselective Suzuki-Miyaura Coupling for 4-Aryl-2-chloropyridine Synthesis

| Reactants | Catalyst/Ligand | Base | Product |

|---|---|---|---|

| 2,4-Dichloropyridine, 4-tert-Butylphenylboronic acid | Pd(OAc)₂, IPr (N-heterocyclic carbene) | K₃PO₄ | This compound |

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.org This reaction is known for its high functional group tolerance. In a similar fashion to the Suzuki coupling, 2,4-dichloropyridine can be reacted with a (4-tert-butylphenyl)zinc halide in the presence of a palladium catalyst. The regioselectivity of this reaction can also be controlled to favor substitution at the C4 position, yielding this compound. nih.gov

These palladium-catalyzed cross-coupling methods are particularly valuable as they allow for the convergent synthesis of the target molecule from readily available starting materials and offer a high degree of control over the final structure.

Suzuki-Miyaura Coupling Variants Utilizing Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. orgchemres.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a common and regioselective approach involves the reaction of 2,4-dichloropyridine with (4-tert-butylphenyl)boronic acid.

Research has shown that in dihalogenated pyridines, the C4 position is often more reactive toward Suzuki coupling than the C2 position, allowing for selective functionalization. nih.govmdpi.com This regioselectivity is crucial for successfully synthesizing the target molecule while retaining the chloro-substituent at the 2-position for potential further modifications. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. A variety of palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction yield and minimize side products. mdpi.com The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been shown to promote room-temperature cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Pyridine Substrate | 2,4-Dichloropyridine | nih.govmdpi.com |

| Boron Reagent | (4-tert-butylphenyl)boronic acid | asianpubs.org |

| Palladium Catalyst (mol%) | Pd(PPh₃)₄ (0.5-5 mol%), PdCl₂(dppf), (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | mdpi.comnih.gov |

| Base | K₂CO₃, K₃PO₄, KF | mdpi.comnih.gov |

| Solvent | 1,4-Dioxane/H₂O, THF, Toluene | mdpi.comnih.gov |

| Temperature (°C) | Room Temperature to 100 °C | nih.gov |

| Notes | Microwave irradiation can significantly reduce reaction times to as little as 15 minutes. mdpi.com The choice of ligand can be critical for achieving high regioselectivity for the C4 position. nih.govthieme-connect.com |

Stille Coupling Approaches with Organotin Reagents

The Stille coupling offers an alternative palladium-catalyzed method for C-C bond formation, utilizing organotin reagents (stannanes) as the coupling partner for organic halides. wikipedia.orgorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available or can be synthesized from established literature procedures. wikipedia.orgnih.gov However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

In the context of synthesizing this compound, the reaction would involve coupling an appropriate 2-chloro-4-halopyridine (e.g., 4-bromo-2-chloropyridine) with a (4-tert-butylphenyl)stannane reagent, such as (4-tert-butylphenyl)tributylstannane. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The reaction conditions, including the choice of palladium catalyst, ligands, and additives, can be optimized to achieve high yields. The inclusion of copper(I) salts as additives has been shown to significantly enhance the reactivity in some Stille couplings. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Pyridine Substrate | 4-Bromo-2-chloropyridine or 2,4-Dichloropyridine | wikipedia.org |

| Organotin Reagent | (4-tert-butylphenyl)tributylstannane | wikipedia.org |

| Palladium Catalyst (mol%) | Pd(PPh₃)₄ (1-5 mol%), PdCl₂(PPh₃)₂ | acs.org |

| Additives | LiCl, CuI | nih.govacs.org |

| Solvent | Toluene, DMF, THF | harvard.edu |

| Temperature (°C) | 80 - 130 °C | harvard.edu |

| Notes | Microwave-assisted protocols can dramatically shorten reaction times from hours or days to minutes. acs.orgacs.org Stoichiometric tin reagents are required, and removal of toxic tin byproducts can be challenging. msu.edu |

Other Catalytic Systems for C-Cl Bond Formation or Modification

While cross-coupling reactions are the primary method for constructing the biaryl scaffold of this compound, other catalytic strategies can be considered. One such alternative is the direct C-H arylation. This approach forms the C-C bond by activating a C-H bond on one of the aromatic partners, thus avoiding the need to pre-functionalize the substrate with an organometallic or halide group. chemrxiv.orgresearchgate.net

For instance, a potential pathway could involve the palladium-catalyzed direct C-H arylation of 4-tert-butylbenzene with a 2-chloropyridine (B119429) derivative. More commonly, the reaction is performed in the reverse sense, coupling a 2-chloropyridine with a suitable fluoroarene. chemrxiv.orgresearchgate.net This method offers a more atom-economical and streamlined alternative to traditional cross-coupling reactions by eliminating the pre-functionalization step. chemrxiv.org The reaction typically requires a palladium catalyst, a suitable ligand, a base, and often a directing group to achieve high regioselectivity. Research in this area aims to develop catalyst systems that can activate specific C-H bonds with high efficiency and selectivity. researchgate.net

Novel and Environmentally Conscious Synthetic Pathways

In line with the principles of green chemistry, efforts are continuously being made to develop more sustainable synthetic routes for biaryl compounds. orgchemres.org These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Key green strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically accelerate both Suzuki and Stille coupling reactions, reducing reaction times from many hours to mere minutes. mdpi.comacs.org This rapid heating leads to significant energy savings and can often improve product yields by minimizing the formation of degradation byproducts. heeneygroup.comacs.org

Aqueous Media : Performing Suzuki-Miyaura couplings in water or aqueous-organic mixtures is a significant green improvement over traditional volatile organic solvents. nih.govnih.gov This reduces environmental impact and can simplify product workup. The development of water-soluble ligands and catalysts has been crucial to the success of this approach. researchgate.net

Recyclable Catalysts : To address the cost and environmental concerns of using precious metal catalysts like palladium, research has focused on developing heterogeneous or nanocatalyst systems. nih.govnih.gov These catalysts can be easily separated from the reaction mixture (e.g., by filtration) and reused for multiple cycles without a significant loss of activity, making the process more sustainable and cost-effective. nih.gov

Considerations for Scalability and Process Optimization in Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a robust, safe, and cost-effective process. For palladium-catalyzed couplings like the Suzuki-Miyaura and Stille reactions, several factors are critical for successful scale-up. nih.govresearchgate.net

Key Optimization and Scalability Parameters:

| Parameter | Consideration on Scale-Up | Reference |

| Catalyst Loading | Minimizing the amount of expensive palladium catalyst (often expressed in mol% or ppm) is crucial for cost-effectiveness. On a large scale, even low mol% loadings can represent a significant cost. acs.orgresearchgate.net | acs.org |

| Reaction Kinetics | Understanding reaction kinetics is vital to optimize batch cycle times and throughput. In-situ monitoring techniques are often employed to track reaction progress and identify the optimal endpoint. | |

| Heat Transfer | Cross-coupling reactions can be exothermic. Efficient heat management is critical on a large scale to prevent thermal runaways and ensure consistent product quality. | |

| Mixing | Ensuring efficient mixing in large reactors is essential, especially for heterogeneous reaction mixtures involving solids (e.g., the base in a Suzuki coupling). Poor mixing can lead to localized "hot spots" and incomplete reactions. | |

| Impurity Profile | Identifying and controlling the formation of impurities (e.g., homocoupling products, dehalogenated starting materials) is essential. Process parameters are optimized to maximize yield while keeping impurities below acceptable limits. | |

| Palladium Removal | A major challenge in the pharmaceutical industry is the removal of residual palladium from the final Active Pharmaceutical Ingredient (API) to meet stringent regulatory limits (often in the low ppm range). si-novations.com This typically requires dedicated purification steps using metal scavengers (e.g., functionalized silica, activated carbon), crystallization, or chromatography. biotage.commatthey.comarborassays.comresearchgate.net | |

| Solvent & Reagent Choice | On a large scale, the choice of solvents and reagents is heavily influenced by cost, safety (flammability, toxicity), and environmental impact. Green solvents and less hazardous bases are preferred where possible. | nih.gov |

The Stille reaction presents additional scalability challenges due to the stoichiometric use of toxic organotin reagents. The removal of tin byproducts from the final product can be difficult and is a significant barrier to its use in large-scale pharmaceutical manufacturing. harvard.edu Consequently, the Suzuki-Miyaura coupling is often the preferred method for industrial applications due to the lower toxicity of boronic acids and their byproducts. organic-chemistry.org

Based on the comprehensive search for documented chemical transformations of "this compound," specific experimental data for the reactions outlined in the user's request—including Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles and specific cross-coupling reactions like Heck, Sonogashira, Negishi, and Buchwald-Hartwig—is not available in the public domain literature.

While the general reactivity of the 2-chloropyridine scaffold suggests that it would be amenable to such transformations, the strict constraint to focus solely on "this compound" and to provide detailed, scientifically accurate research findings and data tables cannot be fulfilled without specific published examples. To provide hypothetical reactions or data from analogous but different molecules would violate the core requirement of accuracy and the explicit instructions of the prompt.

Therefore, it is not possible to generate the requested article with the required level of specific detail and scientific rigor.

Reactivity and Diverse Chemical Transformations of 4 4 Tert Butylphenyl 2 Chloropyridine

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of 4-(4-tert-butylphenyl)-2-chloropyridine is governed by the electronic effects of its two substituents: the activating tert-butyl group and the deactivating 2-chloropyridyl group.

The tert-butyl group is a moderately activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. Conversely, the 2-chloropyridyl substituent is an electron-withdrawing and thus deactivating group. In typical EAS reactions that require strong acidic conditions (e.g., nitration with mixed acid), the pyridine (B92270) nitrogen atom is protonated, forming a pyridinium (B92312) ion. This protonated moiety exerts a powerful deactivating effect on the attached phenyl ring, directing incoming electrophiles to the meta position.

The regiochemical outcome of an EAS reaction on this substrate is therefore a result of the interplay between these two directing effects. The incoming electrophile will preferentially substitute the phenyl ring at the positions that are ortho to the activating tert-butyl group and meta to the deactivating 2-chloropyridinium group. This leads to substitution at the C-3' and C-5' positions of the phenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂+ | 4-(3-Nitro-4-tert-butylphenyl)-2-chloropyridine |

| Halogenation | Br⁺, Cl⁺ | 4-(3-Bromo-4-tert-butylphenyl)-2-chloropyridine |

| Sulfonation | SO₃ | 4-(3-Sulfo-4-tert-butylphenyl)-2-chloropyridine |

| Friedel-Crafts Acylation | RCO⁺ | 4-(3-Acyl-4-tert-butylphenyl)-2-chloropyridine |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Pyridine Ring Functionalization and Derivatization

The 2-chloro substituent on the pyridine ring is a versatile handle for a wide array of chemical transformations, making it a key site for derivatization. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. wikipedia.orgstackexchange.com The chlorine atom at the 2-position serves as an excellent leaving group in these reactions.

Furthermore, the C-Cl bond can be readily activated by transition metal catalysts, enabling a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for forming new carbon-carbon bonds at this position. thieme-connect.comacs.org These reactions allow for the introduction of diverse aryl, heteroaryl, and alkyl groups, leading to a broad range of derivatives.

Table 2: Examples of Pyridine Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | ||

| Amination | Primary/Secondary Amines, Base | 2-Amino-4-(4-tert-butylphenyl)pyridine derivatives |

| Alkoxylation | Sodium Alkoxides (e.g., NaOMe, NaOEt) | 2-Alkoxy-4-(4-tert-butylphenyl)pyridine derivatives |

| Thiolation | Thiols, Base | 2-(Alkyl/Arylthio)-4-(4-tert-butylphenyl)pyridine derivatives |

| Palladium-Catalyzed Cross-Coupling | ||

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-4-(4-tert-butylphenyl)pyridine derivatives thieme-connect.com |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-(4-tert-butylphenyl)pyridine derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | 2-Amino-4-(4-tert-butylphenyl)pyridine derivatives |

| Stille Coupling | Organostannanes, Pd catalyst | 2-(Alkyl/Aryl)-4-(4-tert-butylphenyl)pyridine derivatives |

Radical and Photochemical Transformations

The carbon-chlorine bond in 2-chloropyridines is susceptible to cleavage under radical or photochemical conditions. Ultraviolet (UV) irradiation can induce homolytic rupture of the C-Cl bond, generating a pyridyl radical at the C2 position. rsc.org This reactive intermediate can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or addition to other unsaturated molecules.

For instance, the photochemistry of the related 2-chloropyrimidine (B141910) has been shown to proceed via two pathways upon UV irradiation: heterolytic C-Cl bond rupture in the excited singlet state, and homolytic cleavage in the triplet state to form pyrimidinyl radicals. rsc.org A similar reactivity pattern can be anticipated for this compound.

Additionally, radical reactions can be initiated by chemical radical initiators. These reactions can lead to the formation of new C-C bonds or other functionalizations at the 2-position of the pyridine ring. The specific products formed will depend on the reaction conditions and the nature of any radical trapping agents present in the reaction mixture. While specific studies on this compound are not prevalent, the general reactivity of the 2-chloropyridine (B119429) moiety suggests a rich potential for radical and photochemical transformations.

Table 3: Potential Radical and Photochemical Reactions

| Reaction Type | Conditions | Intermediate | Potential Product Type |

| Photochemical Homolysis | UV Irradiation (e.g., 254 nm) | 4-(4-tert-butylphenyl)pyridin-2-yl radical | Dimerization products, solvent-adducts |

| Radical-Initiated Reactions | Radical Initiator (e.g., AIBN), H-donor | 4-(4-tert-butylphenyl)pyridin-2-yl radical | Reduction to 4-(4-tert-butylphenyl)pyridine (B8454210) |

| Radical Addition | Radical Initiator, Alkene | 4-(4-tert-butylphenyl)pyridin-2-yl radical | 2-Alkyl-4-(4-tert-butylphenyl)pyridine derivatives |

Synthesis and Structural Elucidation of 4 4 Tert Butylphenyl 2 Chloropyridine Derivatives

Construction of Complex Pyridine-Based Architectures

The 2-chloro substituent on the pyridine (B92270) ring is a key functional group that enables the elaboration of the molecular structure through various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed to build larger, more complex systems with tailored electronic and steric properties.

The synthesis of bipyridine and polypyridine ligands is a cornerstone of coordination chemistry, and 4-(4-tert-butylphenyl)-2-chloropyridine is an ideal starting material for creating asymmetrically substituted bipyridines. The most effective and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govnih.gov This palladium-catalyzed reaction couples the 2-chloropyridine (B119429) derivative with a pyridine-boronic acid or ester, forging a new C-C bond to link the two pyridine rings.

The general reaction scheme involves reacting this compound with a suitable pyridylboronic acid, such as pyridine-2-boronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base (e.g., Na₂CO₃ or K₂CO₃). nih.govarkat-usa.org The reaction conditions are typically mild and tolerate a wide range of functional groups. The bulky 4-(4-tert-butylphenyl) group can influence the photophysical and electrochemical properties of the resulting bipyridine ligand and its metal complexes. rsc.org

Alternative cross-coupling methods like the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) also provide viable routes to these bipyridine systems, each offering different scopes and tolerances for functional groups. mdpi.compreprints.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Bipyridine Derivatives This table is based on established methods for similar halopyridines.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-2,2′-bipyridine | 1H-Indole-4-boronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/H₂O | 100 | 85 | nih.gov |

| 2-Chloro-3-(trifluoromethyl)pyridine | (6-Methylpyridin-3-yl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Ethanol/H₂O | Reflux | 95 | nih.gov |

The 2-chloropyridine moiety is a valuable synthon for constructing fused heterocyclic systems. By introducing a nucleophilic group at the 3-position of the pyridine ring, subsequent intramolecular cyclization can lead to the formation of bicyclic and polycyclic structures.

For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved from 2-chloropyridines. nih.gov A common strategy involves a nucleophilic aromatic substitution (SNAr) of the chlorine atom with an appropriate amine, followed by cyclization reactions. For example, reacting this compound with a guanidine (B92328) derivative could initiate a pathway toward a 2,4-diaminopyrido[2,3-d]pyrimidine scaffold.

The construction of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or guanidine. nih.govgrowingscience.commdpi.com In the context of the title compound, it could be first converted to a 2-aminopyridine (B139424) derivative. This amine can then act as the N-C-N fragment in a condensation reaction with a β-dicarbonyl compound to form a fused pyrimidine ring. A study by Bera et al. reported the synthesis of 4-(4-(tert-butyl)phenyl)-2,6-diphenylpyrimidine, a structurally related compound, highlighting the interest in this substitution pattern. rsc.org

Table 2: General Approaches for Fused Pyrimidine Synthesis This table illustrates common strategies that could be adapted for derivatives of this compound.

| Starting Material Type | Reagents | Resulting Scaffold | Reference |

| 2-Aminopyridine | β-Diketone, Acid catalyst | Pyrido[1,2-a]pyrimidine | growingscience.com |

| 2,4-Dichloropyrimidine | Anilines, Amines (sequential SNAr) | Substituted Pyrimidines | nih.gov |

| Chalcones | Guanidine derivatives | Aminopyrimidines | nih.gov |

Cinnamide derivatives are recognized for their diverse biological activities. nih.govexlibrisgroup.com The synthesis of cinnamides containing a pyridine motif often involves the coupling of a substituted cinnamic acid with a corresponding aminopyridine. To incorporate the this compound scaffold, it would first need to be converted to its corresponding 2-aminopyridine analogue. This can be achieved through methods such as Buchwald-Hartwig amination or by reaction with ammonia (B1221849) under pressure.

Once the 2-amino-4-(4-tert-butylphenyl)pyridine is obtained, it can be coupled with cinnamoyl chloride. ashdin.com The reaction is typically carried out in an inert solvent with a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. ashdin.com This amide bond formation yields the target N-(4-(4-tert-butylphenyl)pyridin-2-yl)cinnamide. The electronic and steric properties of the substituents on both the cinnamide and pyridine moieties can be systematically varied to explore structure-activity relationships.

Advanced Structural Characterization Techniques

The unambiguous identification of the complex molecules derived from this compound is critical. This requires a combination of sophisticated spectroscopic techniques to confirm connectivity, stereochemistry, and elemental composition.

NMR spectroscopy is the most powerful tool for the structural elucidation of these organic molecules in solution.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For a bipyridine derivative, the aromatic region would show complex splitting patterns corresponding to the protons on both pyridine rings. The characteristic singlet for the nine equivalent protons of the tert-butyl group would be expected around 1.3 ppm.

¹³C NMR: Reveals the number of distinct carbon environments. The spectrum would show signals for the tert-butyl quaternary carbon and methyl carbons, in addition to the numerous sp² carbons of the aromatic rings.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons on each pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly crucial for establishing the connectivity between different structural fragments, such as linking the tert-butylphenyl group to the correct position on the pyridine ring or confirming the linkage in fused ring systems.

Table 3: Expected ¹H NMR Chemical Shifts for a Hypothetical 4-(4-Tert-butylphenyl)-2,2'-bipyridine Derivative Values are estimated based on analogous structures and general substituent effects.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | ~1.3 | Singlet | Characteristic sharp signal. |

| Aromatic Protons (11H) | 7.0 - 9.0 | Multiplets, Doublets | Complex region requiring 2D NMR for full assignment. Protons adjacent to ring nitrogens are typically downfield. |

HRMS is a critical technique used to determine the precise molecular weight of a synthesized compound, which in turn confirms its elemental formula. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. researchgate.net HRMS provides a measured mass accurate to several decimal places. This experimental value is compared to the theoretical mass calculated for a proposed chemical formula. A match within a small tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition of the newly synthesized derivative, complementing the structural data obtained from NMR.

Single Crystal X-ray Diffraction Analysis of Derivatives

Analysis of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial relationship between the 2-chloropyridine ring and the 4-tert-butylphenyl substituent. In analogous 4-phenylpyridine (B135609) derivatives, the dihedral angle between the two aromatic rings is a key conformational parameter. This angle is influenced by the steric hindrance imposed by the substituents and the electronic effects that favor planarity to maximize π-conjugation.

In the case of this compound, the bulky tert-butyl group on the phenyl ring and the chlorine atom on the pyridine ring are expected to influence the molecular conformation. The tert-butyl group, due to its size, can sterically interact with the pyridine ring, potentially leading to a non-planar arrangement of the two rings. Studies on other substituted biphenyl (B1667301) and phenylpyridine systems have shown that the inter-ring dihedral angle can vary significantly. For instance, in some 2,6-disubstituted pyridine derivatives, a significant twist between the pyridine and phenyl rings is observed to alleviate steric strain.

The bond lengths and angles within the pyridine and phenyl rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms. The C-Cl bond length in 2-chloropyridine derivatives is typically in the range of 1.73-1.75 Å. The C-N-C bond angle within the pyridine ring is expected to be slightly less than 120° due to the presence of the nitrogen heteroatom. The internal bond angles of the phenyl ring are expected to be close to the ideal 120° for a hexagonal geometry. The presence of the bulky tert-butyl group may cause minor distortions in the phenyl ring geometry.

Table 1: Expected Bond Parameters for this compound based on Analogous Structures

| Bond/Angle | Expected Value Range | Comments |

| C-Cl Bond Length (Å) | 1.73 - 1.75 | Typical for a chlorine atom attached to an sp²-hybridized carbon of a pyridine ring. |

| C-N (Pyridine) (Å) | 1.33 - 1.35 | Characteristic of the C=N bond in a pyridine ring. |

| C-C (Pyridine) (Å) | 1.38 - 1.40 | Aromatic C-C bond lengths within the pyridine ring. |

| C-C (Phenyl) (Å) | 1.38 - 1.41 | Aromatic C-C bond lengths within the phenyl ring. |

| C-C (inter-ring) (Å) | 1.48 - 1.50 | Single bond connecting the two aromatic rings. |

| C-N-C (Pyridine) (°) | 116 - 118 | Endocyclic angle at the nitrogen atom. |

| C-C-C (Pyridine) (°) | 118 - 121 | Internal angles of the pyridine ring. |

| C-C-C (Phenyl) (°) | 119 - 121 | Internal angles of the phenyl ring. |

| Dihedral Angle (°) | 20 - 50 | Expected twist between the pyridine and phenyl rings due to steric hindrance. |

Note: These are generalized values and the actual parameters for this compound can only be definitively determined through experimental single-crystal X-ray diffraction.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Supramolecular Aggregation)

The supramolecular assembly of this compound in the solid state would be governed by a combination of weak intermolecular interactions.

Hydrogen Bonding: While the molecule itself does not possess classical hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···Cl hydrogen bonds are likely to play a significant role in the crystal packing. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming interactions with aromatic C-H groups of neighboring molecules. Similarly, the chlorine atom can participate in weak C-H···Cl interactions. These types of interactions are commonly observed in the crystal structures of other chloropyridine derivatives. nih.govnih.gov

π-Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions. These can be either face-to-face or offset (displaced face-to-face) arrangements. The presence of the bulky tert-butyl group might influence the type and extent of π-stacking. In some crystal structures of substituted pyridines, offset π-stacking is observed, which helps to minimize steric clashes while still allowing for favorable electrostatic interactions between the π-systems. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignments

For this compound, the vibrational spectra would be a composite of the characteristic vibrations of the 2-chloropyridine, the 4-substituted phenyl ring, and the tert-butyl group.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes. The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often observed in the Raman spectrum around 1000 cm⁻¹. The presence of the chlorine substituent will influence the positions of these bands.

Phenyl Ring Vibrations: The 4-substituted phenyl ring will also show characteristic C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the phenyl ring (para-substitution) gives rise to characteristic out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.

Tert-Butyl Group Vibrations: The tert-butyl group has characteristic vibrations that are readily identifiable. The asymmetric and symmetric C-H stretching vibrations of the methyl groups within the tert-butyl moiety are expected in the 2970-2870 cm⁻¹ range. The C-H bending vibrations (scissoring and rocking) of the methyl groups typically appear in the 1470-1365 cm⁻¹ region. A particularly strong characteristic band for the tert-butyl group is the symmetric C-H bending (umbrella) mode, usually found near 1370 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration for a chlorine atom attached to an aromatic ring is typically observed in the 800-600 cm⁻¹ region. This band can be useful for confirming the presence of the chloro-substituent on the pyridine ring.

Table 2: Tentative Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Group |

| 3100 - 3000 | Aromatic C-H Stretching | Pyridine & Phenyl |

| 2970 - 2870 | Aliphatic C-H Stretching | Tert-butyl |

| 1610 - 1580 | Aromatic C=C/C=N Stretching | Pyridine & Phenyl |

| 1480 - 1440 | Aromatic C=C/C=N Stretching | Pyridine & Phenyl |

| 1470 - 1365 | C-H Bending | Tert-butyl |

| ~1370 | Symmetric C-H Bending (Umbrella Mode) | Tert-butyl |

| 1020 - 990 | Ring Breathing | Pyridine |

| 850 - 800 | Out-of-plane C-H Bending (para-substitution) | Phenyl |

| 800 - 600 | C-Cl Stretching | 2-Chloropyridine |

Note: These assignments are based on general group frequencies and may vary for the specific molecule.

Investigation of Isomeric Forms and Stereochemical Control

Based on the available scientific literature, there is no information regarding the investigation of isomeric forms or stereochemical control for this compound. The molecule does not possess any chiral centers, and therefore, it does not exhibit enantiomerism or diastereomerism.

Positional isomers, where the substituents are at different positions on the pyridine or phenyl rings, are chemically distinct compounds and are not typically considered isomeric forms of the same molecule in the context of stereochemistry. The synthesis of this compound is generally directed to yield this specific constitutional isomer.

Applications in Advanced Materials Science and Catalysis

Design and Synthesis of Ligands for Coordination Chemistry

The pyridine (B92270) nitrogen atom in 4-(4-tert-butylphenyl)-2-chloropyridine provides a key coordination site for metal ions, making it an important precursor in the synthesis of specialized ligands for coordination chemistry. The presence of the bulky tert-butylphenyl group and the electronically influential chloro substituent allows for the fine-tuning of the properties of the resulting metal complexes.

Derivatives of this compound are utilized in the synthesis of terpyridine-type ligands, which are known to form stable complexes with a variety of transition metals, including platinum(II) and ruthenium(II). The synthesis of these complexes often involves the reaction of the terpyridine ligand with a suitable metal precursor. For instance, platinum(II) complexes of 4'-substituted terpyridine ligands have been synthesized and characterized. mdpi.com The resulting square-planar platinum(II)-terpyridyl complexes exhibit a strong tendency to form intermolecular aggregates in solution through metal-metal interactions and π-π stacking of the terpyridine ligands. mdpi.com

Similarly, ruthenium(II) complexes with functionalized terpyridine ligands have been synthesized and studied for their electrochemical and photophysical properties. nih.govrsc.orgnih.gov The coordination sphere of ruthenium(II) in these complexes is typically a distorted octahedron. nih.govjyu.fi The electronic properties of the resulting complexes, such as the energy of the metal-to-ligand charge transfer (MLCT) state, can be significantly influenced by the substituents on the terpyridine ligand. nih.govresearchgate.net

Table 1: Examples of Metal Complexes with Related Terpyridine Ligands

| Metal Center | General Formula of Complex Cation | Coordination Geometry | Reference |

| Platinum(II) | [Pt(tpy-R)Cl]+ | Square Planar | mdpi.com |

| Ruthenium(II) | [Ru(tpy-R)2]2+ | Distorted Octahedral | nih.gov |

| Ruthenium(II) | [Ru(tpy-Cl)(CO)2Cl]+ | Distorted Octahedral | nih.gov |

Note: 'tpy-R' and 'tpy-Cl' represent substituted terpyridine ligands.

While direct applications of this compound in asymmetric catalysis are not extensively documented in readily available literature, its structural motifs are found in ligands that are crucial for enantioselective synthesis. nih.govresearchgate.net The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. mdpi.com Pyridinooxazoline (PyOx) ligands, which incorporate a substituted pyridine ring, are a growing class of bidentate dinitrogen ligands used in various asymmetric catalytic reactions. nih.govresearchgate.net

The enantioselective synthesis of complex organic molecules, such as substituted o,m,o,p-tetraphenylenes, has been achieved using cationic Rh(I) complexes with chiral BINAP ligands. nih.gov The design of chiral catalysts is a continuous area of research, with organocatalysis also emerging as a powerful tool for enantioselective transformations like asymmetric aziridination. rsc.org The principles of ligand design in these areas often involve the strategic placement of bulky groups and electronically distinct substituents to create a chiral environment around the metal center, a role for which derivatives of this compound could be adapted.

The substituents on a ligand play a critical role in determining the reactivity and selectivity of a metal-based catalyst by modulating its electronic and steric environment. nih.gov The this compound scaffold offers two key handles for this modulation:

Steric Effects: The bulky tert-butyl group on the phenyl ring introduces significant steric hindrance. In a catalytic system, this can influence the coordination of substrates to the metal center, potentially leading to higher selectivity for certain reaction pathways. The steric demands of the ligand can dictate the final arrangement of molecules around the metal. nih.gov

Electronic Effects: The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group. This influences the electron density on the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. By altering the electronic properties of the ligand, it is possible to tune the redox potential of the metal center and its catalytic activity. The electronic effects of substituents can be a dominating factor in the coordinating properties of ligands. researchgate.net

The interplay of these steric and electronic effects allows for the rational design of catalysts with tailored properties for specific applications.

Organic Electronic and Photonic Materials

The conjugated π-system of this compound and its derivatives makes them attractive candidates for use in organic electronic and photonic materials. These materials are at the forefront of technologies such as organic light-emitting diodes (OLEDs) and organic semiconductors.

Luminescent materials are essential components of various technologies, including sensing, bioimaging, and optoelectronics. mdpi.com Platinum(II) complexes with substituted terpyridine ligands have received considerable attention for their photoluminescence properties. researchgate.net Chlorination of the terpyridine ligand can lower the energy of the metal-to-ligand charge transfer (MLCT) state and has a substantial effect on the luminescent properties of the complex. researchgate.net Notably, unlike the parent [Pt(terpy)Cl]+ complex, chlorinated terpyridine complexes can be luminescent in fluid solution at room temperature. researchgate.net

In the context of OLEDs, the design of emitter molecules is crucial for achieving high efficiency and color purity. The introduction of bulky groups, such as the tert-butylphenyl group, can be a strategy to decrease intermolecular aggregation and disrupt crystallinity in the solid state, leading to more efficient and pure blue luminescence. nih.gov For instance, derivatives of tert-butyl substituted acridan and perfluorobiphenyl have been developed as sky-blue emitters for OLEDs. rsc.org These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. rsc.org The best of these devices have shown low turn-on voltages and high external quantum efficiencies. rsc.org

Table 2: Performance of an OLED Incorporating a Tert-butyl Substituted Emitter

| Parameter | Value | Reference |

| Turn-on Voltage | 3 V | rsc.org |

| Maximum Current Efficiency | 22.7 cd/A | rsc.org |

| Maximum Power Efficiency | 30.8 lm/W | rsc.org |

| Maximum External Quantum Efficiency | 16.3% | rsc.org |

The extended π-conjugation provided by the phenyl-pyridine core is a common feature in organic semiconductors. The tert-butyl groups, while primarily influencing morphology and solubility, can also impact the intermolecular electronic coupling that governs charge transport. The development of novel organic semiconductors often involves the synthesis of new π-conjugated systems, and derivatives of this compound represent a platform from which such materials could be designed.

Photochromic and Optically Responsive Systems

While direct applications of this compound in photochromic and optically responsive systems are not extensively documented in mainstream literature, its structural motifs are relevant to the design of such materials. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation.

The pyridine ring, a core component of this compound, is a key building block in various photoresponsive systems. For instance, derivatives of pyridine are integral to the structure of certain photochromic dyes and polymers. The electronic properties of the pyridine ring can be tuned by substituents, which in turn can influence the photochromic behavior of the final molecule. The 4-aryl substituent in this compound can be envisioned as a modifiable component to create extended conjugation systems, a common feature in many photochromic compounds.

Although specific research on this compound in this context is limited, its potential as a precursor for more complex photoresponsive molecules remains an area for future exploration. The reactive 2-chloro position allows for the introduction of various functional groups that could be designed to participate in photo-initiated reactions.

Fundamental Building Block for Specialty Chemicals and Functional Polymers

The molecular structure of this compound makes it an excellent starting material for the synthesis of a range of specialty chemicals, particularly those requiring a substituted pyridine core.

One of the most significant applications of this compound is in the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine . This transformation is typically achieved through a nickel-catalyzed reductive homocoupling reaction, where manganese powder often serves as the terminal reductant. nih.gov This bipyridine is a highly valuable specialty chemical, primarily used as a ligand in coordination chemistry and catalysis. nih.gov The tert-butyl groups enhance the solubility of its metal complexes in organic solvents and influence their electronic and steric properties. These complexes have been investigated for applications in various catalytic processes and as components in materials with interesting photophysical properties. chemicalbook.com

The synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine from this compound is a notable example of how a relatively simple precursor can be transformed into a high-value specialty chemical with broad utility in research and development.

In the realm of functional polymers , the incorporation of pyridine-containing monomers can impart specific properties to the resulting materials, such as metal-coordinating capabilities, altered solubility, and modified thermal stability. While the direct polymerization of this compound is not a common application, its derivatives hold potential as monomers. For instance, the 2-chloro position can be functionalized to introduce a polymerizable group, allowing the 4-(4-tert-butylphenyl)pyridine (B8454210) moiety to be incorporated as a pendant group in a polymer chain. Such functional polymers could find use in areas like catalysis, where the polymer acts as a support for catalytically active metal centers coordinated to the pyridine units, or in materials where the bulky tert-butylphenyl groups can influence the polymer's morphology and physical properties.

Reagent in Methodological Developments in Organic Synthesis

The reactivity of the 2-chloro substituent on the pyridine ring makes this compound a valuable reagent in the development and application of modern organic synthesis methodologies, particularly in the field of cross-coupling reactions.

The carbon-chlorine bond at the 2-position of the pyridine ring is susceptible to cleavage and subsequent bond formation through various catalytic cycles, most notably those involving palladium catalysts. This has made this compound and related 2-chloropyridines important substrates for establishing and refining cross-coupling protocols.

Two of the most prominent examples of such methodological developments are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination .

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide. researchgate.netnih.gov 2-Chloropyridines, including structures analogous to this compound, are known to be effective coupling partners in these reactions, allowing for the synthesis of various biaryl and heteroaryl compounds. researchgate.netresearchgate.netmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields, and the use of substrates like this compound helps in optimizing these conditions for heterocyclic systems. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. The use of 2-chloropyridines as substrates in the Buchwald-Hartwig amination allows for the synthesis of 2-aminopyridine (B139424) derivatives, which are important structural motifs in many pharmaceuticals and biologically active compounds. wikipedia.orgfao.org The electronic nature of the pyridine ring and the steric environment around the C-Cl bond, influenced by the 4-substituent, can impact the efficiency of the catalytic cycle, making compounds like this compound valuable for studying the scope and limitations of this methodology. wikipedia.org

Below is an interactive data table summarizing the key applications and synthetic transformations involving this compound.

| Application Area | Key Transformation | Product Class | Significance of Product |

| Specialty Chemicals | Nickel-catalyzed homocoupling | 4,4′-di-tert-butyl-2,2′-bipyridine | Important ligand in catalysis and materials science. |

| Methodological Development | Suzuki-Miyaura Coupling | 2-Aryl-4-(4-tert-butylphenyl)pyridines | Synthesis of biaryl and heteroaryl compounds. |

| Methodological Development | Buchwald-Hartwig Amination | 2-Amino-4-(4-tert-butylphenyl)pyridines | Access to important nitrogen-containing heterocyclic scaffolds. |

Computational and Theoretical Investigations of 4 4 Tert Butylphenyl 2 Chloropyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the molecular world, providing a foundational understanding of chemical structures and phenomena. These methods, grounded in the principles of quantum mechanics, are instrumental in elucidating the properties of 4-(4-Tert-butylphenyl)-2-chloropyridine at the atomic and electronic levels.

Density Functional Theory (DFT) and Ab Initio Studies

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to investigate the electronic structure and properties of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar compounds, such as 2-chloro-4-(trifluoromethyl)pyridine, provide a clear framework for how such an analysis would be conducted. researchgate.net

Ab initio methods, while computationally more demanding, could be employed for higher accuracy in calculating specific properties. These methods, which are based on first principles without empirical parameterization, can provide benchmark data for energies and molecular properties.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C-N Bond Length (Pyridine) | ~1.34 Å |

| C-C Bond Length (Inter-ring) | ~1.49 Å |

| Dihedral Angle (Phenyl-Pyridine) | ~30-40° |

| Note: These are estimated values based on typical DFT calculations for similar aromatic compounds. |

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations are instrumental in mapping the distribution of electrons within this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tert-butylphenyl ring, while the LUMO would likely be distributed over the electron-deficient 2-chloropyridine (B119429) ring. This distribution suggests that electrophilic substitutions would preferentially occur on the phenyl ring, whereas nucleophilic substitutions would target the pyridine (B92270) ring, particularly at the carbon atom bearing the chlorine substituent.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Dipole Moment | ~ 2.5 D |

| Note: These are estimated values based on DFT calculations for analogous molecules. |

Computational Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the transition states involved. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring, where the chlorine atom is displaced.

Computational studies can model the approach of a nucleophile to the pyridine ring, the formation of the intermediate Meisenheimer complex, and the subsequent departure of the chloride ion. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. Such studies can also elucidate the influence of the tert-butylphenyl substituent on the reactivity of the 2-chloropyridine ring.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a molecule like this compound, which possesses a degree of conformational flexibility around the bond connecting the two aromatic rings, MD simulations are particularly useful.

By simulating the motion of the atoms over a period of time, MD can explore the potential energy surface of the molecule and identify the most stable and frequently occurring conformations. This is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. The simulations can reveal the range of dihedral angles between the phenyl and pyridine rings that are accessible at a given temperature, providing a dynamic picture of the molecule's shape.

Theoretical Approaches to Structure-Reactivity Relationships

Theoretical approaches to understanding structure-reactivity relationships, such as Quantitative Structure-Activity Relationship (QSAR) studies, aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. For a series of derivatives of this compound, QSAR models can be developed to predict their reactivity based on calculated molecular descriptors.

These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By establishing a mathematical relationship between these descriptors and observed reactivity, it becomes possible to predict the reactivity of new, unsynthesized derivatives and to design molecules with desired reactivity profiles. For instance, the electron-withdrawing or -donating nature of substituents on the phenyl or pyridine rings would be a key descriptor in predicting the ease of nucleophilic substitution at the 2-position of the pyridine ring.

Computational Support for Spectroscopic Data Interpretation

Computational methods provide powerful tools for the interpretation of experimental spectroscopic data. For this compound, theoretical calculations of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra can be performed and compared with experimental results.

DFT calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks observed in its IR and Raman spectra. researchgate.net This allows for a detailed assignment of the experimental spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding.

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net By comparing the calculated and experimental chemical shifts, the assignment of signals to specific atoms in the molecule can be confirmed, aiding in the structural elucidation of the compound and its derivatives.

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is undergoing a significant transformation, driven by the principles of green chemistry. nih.govacs.org Traditional multi-step synthetic routes are being replaced by more efficient and environmentally benign processes that offer high yields, reduce waste, and utilize less hazardous reagents. nih.govnih.gov Future research will likely focus on applying these green principles to the industrial-scale production of 4-(4-tert-butylphenyl)-2-chloropyridine and its derivatives.

Key areas of innovation include:

Catalytic Systems: The development of novel catalysts, such as sustainable iron-iminopyridine complexes or ligand-free palladium systems, could enable more efficient and selective reactions. google.comelsevierpure.com This moves away from stoichiometric reagents to catalytic cycles that minimize waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods, contributing to more energy-efficient processes. acs.org

Solvent-Free and Alternative Solvent Reactions: Conducting reactions in solvent-free conditions or utilizing green solvents like water or 2,2,2-trifluoroethanol (B45653) minimizes the use of volatile organic compounds (VOCs). researchgate.net

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form complex products, reducing the need for intermediate purification steps and thereby saving time, energy, and resources. nih.govresearchgate.net

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Efficiency | Often multi-step with lower overall yields | Fewer steps (e.g., one-pot), higher yields acs.org |

| Reagents | Stoichiometric, potentially hazardous reagents | Catalytic, recyclable, less toxic reagents nih.govelsevierpure.com |

| Energy Consumption | Prolonged heating via conventional methods | Reduced reaction times via microwave assistance acs.org |

| Environmental Impact | Use of volatile organic solvents, higher waste generation | Solvent-free conditions or use of green solvents researchgate.net |

Exploration of Novel Chemical Reactivity and Transformation Pathways

The reactivity of this compound is primarily dictated by the C-Cl bond on the electron-deficient pyridine (B92270) ring. While 2-chloropyridines can be challenging substrates in some cross-coupling reactions, they are also excellent electrophilic partners for various transformations. nih.gov Future research is poised to unlock new synthetic possibilities by exploring its participation in a wider range of catalytic cycles.

Emerging transformation pathways include:

Cross-Coupling Reactions: There is significant potential for employing this compound in various palladium or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Kumada-Tamao-Corriu, and Buchwald-Hartwig aminations, to introduce diverse functional groups at the 2-position. rsc.orgnih.gov The development of specialized ligands, like bifunctional pyridone ligands, may overcome existing challenges and expand the scope of these reactions. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds on either the pyridine or the phenyl ring represents a highly atom-economical approach to creating more complex molecules. Photochemical methods are emerging that can functionalize pyridines via pyridinyl radicals, offering distinct regioselectivity. acs.org

Annulation Reactions: The pyridine core can participate in annulation reactions to construct fused heterocyclic systems. For example, a Tf2O-mediated [4+2]-annulation with anthranils has been used to synthesize pyridoquinazolinones, a class of therapeutically useful compounds. rsc.org

| Reaction Type | Potential Reagent/Catalyst | Product Type | Reference Context |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd/Ni Catalyst | Substituted Bipyridines | acs.orgresearchgate.net |

| Kumada Coupling | Grignard Reagents (e.g., PhMgBr), Ni Catalyst | 2-Aryl/Alkyl-pyridines | rsc.org |

| Buchwald-Hartwig Amination | Amines, Pd Catalyst | 2-Aminopyridine (B139424) Derivatives | acs.org |

| Cyanation | Potassium Ferrocyanide, Ligand-free Pd Catalyst | 2-Cyanopyridine Derivatives | google.com |

Advanced Functional Materials Development for Emerging Technologies

Pyridine-based compounds are integral to the development of advanced functional materials for optoelectronics and catalysis. rsc.org Derivatives of this compound are promising candidates for creating novel materials with tailored electronic and photophysical properties.

Future applications in materials science may include:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives serve as excellent electron-transporting materials (ETMs) in OLEDs due to their electronic properties, which can be fine-tuned to improve device efficiency and stability. rsc.org

Perovskite Solar Cells (PSCs): As analogues of the common additive 4-tert-butylpyridine (B128874) (tBP), derivatives of this compound could be developed as novel hole-transporting materials (HTMs) to enhance the power conversion efficiency and long-term durability of PSCs. rsc.org

Catalysis: The pyridine nitrogen provides a coordination site for transition metals. Ligands derived from this scaffold can be used to create catalysts for a wide range of organic transformations. The tert-butyl group can influence the catalyst's steric environment, potentially enhancing selectivity. researchgate.net

| Technology | Material Role | Key Properties | Reference Context |

|---|---|---|---|

| OLEDs | Electron-Transporting Material (ETM) | Controlled energy levels (HOMO/LUMO), thermal stability | rsc.org |

| Perovskite Solar Cells | Hole-Transporting Material (HTM) | Improved film uniformity, hydrophobicity, stability | rsc.org |

| Homogeneous Catalysis | Ligand for Metal Complexes | Steric and electronic tuning of catalyst activity/selectivity | researchgate.netresearchgate.net |

Integration into Supramolecular Chemistry and Self-Assembly

The design of complex, functional architectures through non-covalent interactions is the cornerstone of supramolecular chemistry. The distinct structural features of this compound make it an ideal tecton, or building block, for programmed self-assembly. nih.govrsc.org

Avenues for exploration in supramolecular chemistry include:

Crystal Engineering: The bulky tert-butyl group is a powerful tool in crystal engineering, capable of directing the packing of molecules in the solid state to create specific architectures and prevent dense, unfavorable packing. researchgate.netchemprob.org This control can be used to engineer materials with desired properties, such as porosity or specific optical responses.

Coordination-Driven Self-Assembly: The pyridine nitrogen atom is an excellent ligand for metal ions. This allows for the construction of discrete 2D and 3D metallacycles and metallacages with well-defined shapes and sizes. nih.govrsc.org The tert-butylphenyl moiety can be used to functionalize the exterior of these assemblies, controlling their solubility and intermolecular interactions.

Hydrogen Bonding and π-Interactions: The aromatic rings and the pyridine nitrogen can participate in a variety of non-covalent interactions, including hydrogen bonds, C–H⋯π, and "polyanion–π" interactions, which can be exploited to guide the assembly of intricate supramolecular structures. rsc.orgsemanticscholar.org

| Structural Feature | Interaction Type | Supramolecular Outcome | Reference Context |

|---|---|---|---|

| Pyridine Nitrogen | Metal Coordination, Hydrogen Bonding | Formation of metallacycles, directional assembly nih.govacs.orgrsc.org | |

| Aromatic Rings | π-π Stacking, C–H⋯π Interactions | Stabilization of 3D networks, formation of dimers | semanticscholar.org |

| Tert-butyl Group | Steric Hindrance, van der Waals Forces | Control of crystal packing, increased solubility researchgate.netchemprob.orgacs.org |

Synergistic Approaches Combining Synthesis and Computational Design

The integration of computational modeling with experimental synthesis is accelerating the discovery and optimization of new molecules and materials. conferenceseries.comresearchgate.netrsc.org This synergistic approach allows for the rational design of derivatives of this compound with targeted properties, reducing the time and resources required for trial-and-error experimentation. jcesr.orgresearchgate.net

Future research will increasingly rely on this synergy:

Predicting Reactivity: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the outcomes of unknown transformations, and understand the electronic structure and reactivity of the molecule and its derivatives. nih.govresearchgate.net

Designing Functional Materials: Computational screening can rapidly evaluate large virtual libraries of derivatives for their potential in applications like OLEDs or as catalysts. This allows researchers to prioritize the synthesis of the most promising candidates. conferenceseries.com

Understanding Supramolecular Interactions: Molecular modeling can simulate and visualize the self-assembly process, providing insights into the non-covalent forces that govern the formation of complex supramolecular architectures. This knowledge is crucial for designing building blocks that will assemble into a desired structure.

| Computational Method | Application Area | Predicted Properties/Outcomes | Reference Context |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity & Materials Science | Reaction barriers, electronic structure (HOMO/LUMO), molecular geometry | acs.orgnih.gov |

| Molecular Docking/Dynamics | Supramolecular Chemistry, Biological Activity | Binding affinities, conformational stability of assemblies | nih.gov |

| Virtual Screening/QSAR | Materials & Drug Discovery | Identification of lead compounds with desired electronic or biological properties | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.